molecular formula C21H16FNO3 B2895090 (Z)-2-(3,4-dimethoxyphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)acrylonitrile CAS No. 853749-80-1

(Z)-2-(3,4-dimethoxyphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)acrylonitrile

Cat. No.: B2895090
CAS No.: 853749-80-1
M. Wt: 349.361
InChI Key: VAABMMRZCRIKNP-RVDMUPIBSA-N
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Description

(Z)-2-(3,4-Dimethoxyphenyl)-3-(5-(2-fluorophenyl)furan-2-yl)acrylonitrile is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, fluoro, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, where a 3,4-dimethoxybenzaldehyde is reacted with a 5-(2-fluorophenyl)furan-2-carboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The fluoro group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted derivatives based on the nucleophile used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Its derivatives can be explored for biological activity, including potential antimicrobial or anticancer properties.

  • Medicine: The compound and its derivatives may be investigated for therapeutic uses, such as in the treatment of various diseases.

  • Industry: It can be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific derivatives and applications. For example, if used as an antimicrobial agent, it may disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Acrylonitrile: A simpler nitrile compound with applications in polymer production.

  • 3,4-Dimethoxybenzaldehyde: A related aldehyde used in organic synthesis.

  • 5-(2-Fluorophenyl)furan-2-carboxaldehyde: A furan derivative used in the synthesis of the target compound.

Properties

IUPAC Name

(Z)-2-(3,4-dimethoxyphenyl)-3-[5-(2-fluorophenyl)furan-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FNO3/c1-24-20-9-7-14(12-21(20)25-2)15(13-23)11-16-8-10-19(26-16)17-5-3-4-6-18(17)22/h3-12H,1-2H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAABMMRZCRIKNP-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3F)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3F)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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